molecular formula C34H30ClN3O2 B10867084 C34H30ClN3O2

C34H30ClN3O2

Cat. No.: B10867084
M. Wt: 548.1 g/mol
InChI Key: YHSYTAQIHWMBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C34H30ClN3O2 is known as Carfentanil. It is a synthetic opioid analgesic and an analogue of fentanyl. Carfentanil is one of the most potent opioids, primarily used as a tranquilizing agent for large animals like elephants due to its extreme potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carfentanil is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Carfentanil follows similar synthetic routes but on a larger scale. The process is carried out under strict regulatory controls due to the compound’s high potency and potential for misuse. The production involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carfentanil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of Carfentanil, which can have different pharmacological properties .

Scientific Research Applications

Carfentanil has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.

    Biology: Studied for its interaction with opioid receptors in the brain.

    Medicine: Research on its potential use in pain management, though its extreme potency limits its use to veterinary medicine.

    Industry: Used in the development of new synthetic opioids and analgesics

Mechanism of Action

Carfentanil exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors accounts for its extreme potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carfentanil’s uniqueness lies in its extreme potency, which is approximately 10,000 times that of morphine and 100 times that of fentanyl. This makes it highly effective for its intended use in large animals but also poses significant risks for human use .

Properties

Molecular Formula

C34H30ClN3O2

Molecular Weight

548.1 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H30ClN3O2/c1-37(2)27-18-14-23(15-19-27)33-32-29(20-25(21-31(32)39)22-8-4-3-5-9-22)36-28-10-6-7-11-30(28)38(33)34(40)24-12-16-26(35)17-13-24/h3-19,25,33,36H,20-21H2,1-2H3

InChI Key

YHSYTAQIHWMBKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=C(C=C6)Cl

Origin of Product

United States

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